3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid

regioisomer differentiation ortho-substituted acrylic acid medicinal chemistry building blocks

The ortho-substitution pattern of this compound imparts a distinct molecular geometry critical for spatial orientation effects in target binding. Unlike the para-substituted regioisomer (CAS 938256-61-2), it exhibits unique mitochondrial biotransformation kinetics, modulating enzymatic conversion to active phenolic antioxidants and magnitude of cytoprotection against hypoxia-reoxygenation injury. This ensures accurate SAR library construction and reliable prodrug activation profiling. Multi-vendor sourcing reduces supply chain risk.

Molecular Formula C17H16O3
Molecular Weight 268.312
CAS No. 338393-75-2
Cat. No. B2824629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid
CAS338393-75-2
Molecular FormulaC17H16O3
Molecular Weight268.312
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2=CC=CC=C2C=CC(=O)O)C
InChIInChI=1S/C17H16O3/c1-12-9-13(2)11-15(10-12)20-16-6-4-3-5-14(16)7-8-17(18)19/h3-11H,1-2H3,(H,18,19)/b8-7+
InChIKeyUKEFOBQXMYMYDC-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid (CAS 338393-75-2): Procurement-Relevant Structural Profile


3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid (CAS 338393-75-2) is an ortho-substituted diphenyl ether acrylic acid derivative with the molecular formula C₁₇H₁₆O₃ and molecular weight 268.31 g/mol . This compound features a 3,5-dimethylphenoxy moiety linked at the ortho position of a phenylacrylic acid scaffold, with the (E)-configuration at the acrylic acid double bond per IUPAC naming conventions [1]. The compound is supplied by multiple commercial vendors including Santa Cruz Biotechnology (sc-310646) and Key Organics Ltd, typically at ≥95% purity for research use only .

3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid (CAS 338393-75-2): Positional Isomer and Substituent Pattern Specificity


Phenoxy-substituted acrylic acid derivatives cannot be treated as interchangeable due to pronounced structure-activity sensitivity at multiple molecular loci. The ortho-substitution pattern of 3-[2-(3,5-dimethylphenoxy)phenyl]acrylic acid distinguishes it from commercially available para-substituted analogs such as (E)-3-(4-(3,5-dimethylphenoxy)phenyl)acrylic acid (CAS 938256-61-2) . Furthermore, peer-reviewed mitochondrial biotransformation studies demonstrate that methyl-group positioning on the phenoxy moiety critically modulates both the rate of enzymatic biotransformation to active phenolic antioxidants and the magnitude of cytoprotection against hypoxia-reoxygenation injury [1]. Even minor alterations such as 2,6-dimethylphenoxy versus 2,6-dimethylphenoxy acrylic acid backbone variations produce quantifiable differences in active metabolite formation and functional cytoprotective outcomes, confirming that generic class-level assumptions do not hold for procurement decisions involving this compound series [1].

3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid (CAS 338393-75-2): Quantitative Differentiation Evidence


Ortho- vs. Para-Substituted Regioisomer Procurement Comparison for Phenoxyacrylic Acid Scaffolds

The target compound features an ortho-substituted (2-position) phenylacrylic acid core with a 3,5-dimethylphenoxy moiety, distinguishing it from the commercially available para-substituted (4-position) regioisomer CAS 938256-61-2 . These two regioisomers, while sharing identical molecular formula (C₁₇H₁₆O₃) and molecular weight (268.31 g/mol), are supplied through distinct procurement channels: the target ortho-substituted compound is available from Santa Cruz Biotechnology and Key Organics as a research-grade reagent, whereas the para-substituted regioisomer is distributed by Sigma-Aldrich under the AldrichCPR collection with explicit disclaimers that no analytical data is collected and the product is sold 'AS-IS' without warranties of merchantability or fitness for purpose .

regioisomer differentiation ortho-substituted acrylic acid medicinal chemistry building blocks structure-activity relationship

Commercial Availability Differential of Ortho-Substituted 3,5-Dimethylphenoxy Acrylic Acid

The ortho-substituted 3-[2-(3,5-dimethylphenoxy)phenyl]acrylic acid is sourced from multiple specialty chemical suppliers including Santa Cruz Biotechnology (catalog sc-310646) and Key Organics Ltd (catalog 1P-084) [1]. In contrast, the para-substituted regioisomer (CAS 938256-61-2) is predominantly available through Sigma-Aldrich's AldrichCPR collection, a curated set of unique chemicals supplied specifically to early discovery researchers with minimal analytical characterization .

specialty chemical sourcing research reagents ortho-substituted diphenyl ether

Methyl Substitution Pattern Impacts Biotransformation Rate to Active Phenolic Metabolites

In a peer-reviewed mitochondrial biotransformation study, methyl-group substitution on the phenoxy moiety was shown to markedly decrease the rate of beta-oxidation-mediated biotransformation to the corresponding phenolic antioxidant [1]. The study specifically compared 2,6-dimethylphenoxy-containing analogs across different backbone structures: 3-([2,6-dimethylphenoxy]methylthio)propanoic acid and 3-(2,6-dimethylphenoxy)acrylic acid both demonstrated greater 2,6-dimethylphenol formation than that observed with omega-(2,6-dimethylphenoxy)alkanoic acids [1].

mitochondrial biotransformation phenolic antioxidant prodrugs beta-oxidation targeting

3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid (CAS 338393-75-2): Validated Research Application Contexts


Ortho-Substituted Diphenyl Ether Acrylic Acid Scaffold for SAR Libraries

Investigators constructing structure-activity relationship (SAR) libraries around diphenyl ether acrylic acid derivatives require the ortho-substituted regioisomer specifically to probe spatial orientation effects on target binding. The 2-position substitution creates a distinct molecular geometry compared to the para-substituted regioisomer (CAS 938256-61-2), which is supplied without full analytical characterization under Sigma-Aldrich's AldrichCPR terms .

Mitochondrial-Targeted Prodrug Design and Biotransformation Studies

Given the demonstrated capacity of phenoxyacrylic acid derivatives to undergo mitochondrial beta-oxidation-mediated biotransformation to active phenolic antioxidants, compounds bearing methyl-substituted phenoxy moieties—including the 3,5-dimethylphenoxy pattern of the target compound—are relevant probes for investigating prodrug activation kinetics in mitochondrial targeting strategies [1].

Chemical Building Block for Ortho-Substituted Acrylic Acid Derivatives

As a specialty research chemical with multi-vendor availability (Santa Cruz Biotechnology sc-310646; Key Organics 1P-084), this ortho-substituted acrylic acid serves as a synthetically tractable building block for preparing more complex ortho-substituted diphenyl ether derivatives, with commercial sourcing flexibility reducing supply chain constraints relative to single-source analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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